
Mmad
Overview
Description
Based on the provided evidence, three primary interpretations emerge:
MMAD as a Dataset: The Multidisciplinary Multimodal Aligned Dataset (this compound) is a large-scale academic resource for text-visual alignment in research papers, emphasizing metadata, figures, tables, and annotations .
This compound as a Pharmaceutical Metric: In respiratory medicine, this compound (Mass Median Aerodynamic Diameter) quantifies aerosol particle size, critical for drug deposition in the lungs (e.g., ciclesonide, an inhaled corticosteroid with this compound 1.0 µm) .
This compound as a Biochemical Enzyme: In Mycobacterium tuberculosis, this compound (Rv0098) is an α-ketoglutarate-dependent dioxygenase involved in lipid biosynthesis .
This article focuses on This compound as a pharmaceutical metric, comparing ciclesonide with similar compounds in asthma therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyldolastatin 10 involves multiple steps, including the coupling of various amino acid residues. One of the key steps is the stable oxime-ligation process, which produces nearly homogenous antibody-drug conjugates with a drug-to-antibody ratio of approximately 2.0 . The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar. To obtain a higher concentration, the compound can be warmed at 37°C for 10 minutes and/or shaken in an ultrasonic bath .
Industrial Production Methods
Industrial production of Demethyldolastatin 10 typically involves large-scale synthesis using the same synthetic routes as described above. The process ensures high purity and consistency, which is crucial for its use in antibody-drug conjugates .
Chemical Reactions Analysis
Types of Reactions
Demethyldolastatin 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of Demethyldolastatin 10, which can be used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Coordination Chemistry
Synthesis of Metal Complexes
Malonic acid dihydrazide serves as a vital ligand in coordination chemistry. It can form complexes with transition metals such as copper and cobalt, which have been synthesized through both chemical and tribochemical methods. The resulting metal complexes exhibit significant biological activities, including anti-inflammatory and analgesic effects.
Table 1: Synthesis Methods of Metal Complexes from Mmad
Method | Metal Ion | Resulting Complexes | Yield (%) |
---|---|---|---|
Chemical Synthesis | Cu²⁺ | Cu-Mmad Complex | High |
Chemical Synthesis | Co²⁺ | Co-Mmad Complex | Moderate |
Tribochemical Synthesis | Cu²⁺ | Cu-Mmad-KI Complex | High |
Tribochemical Synthesis | Co²⁺ | Co-Mmad-KI Complex | High |
The tribochemical method has been noted for its efficiency and cost-effectiveness, yielding high amounts of complexes through solid-state reactions involving grinding techniques .
Medicinal Chemistry
Therapeutic Effects of Metal Complexes
Metal complexes derived from malonic acid dihydrazide have been studied for their therapeutic potential. The hydrazide moiety within the compound is known to enhance the activity of certain drugs when administered as metal chelates rather than in their original organic forms. This phenomenon underscores the importance of understanding the structural and binding characteristics of these complexes in biological systems.
Case Study: Anti-Inflammatory Activity
A recent study investigated the anti-inflammatory properties of a copper complex derived from malonic acid dihydrazide. The results indicated a significant reduction in inflammation markers compared to the free ligand, suggesting enhanced therapeutic efficacy through metal coordination .
Computational Biology
Microarray Microdissection with Analysis of Differences (this compound)
In computational biology, this compound refers to a tool developed for microarray analysis that allows for tissue microdissection in silico. This method improves gene expression profiling by estimating cell fractions and adjusting for normalization biases, thereby enhancing the accuracy of gene expression analysis in mixed tissue samples.
Table 2: Performance Metrics of this compound Tool
Metric | Value |
---|---|
Correlation with Gene Expression | High (r > 0.90) |
Detection of Differentially Expressed Genes | Superior to standard metrics |
Model Optimization Criterion | Corrected Akaike Information Criterion |
The this compound tool has demonstrated superior performance in detecting differentially expressed genes compared to traditional methods, making it a valuable asset in genomic research .
Aerodynamic Studies
Mass Median Aerodynamic Diameter (this compound)
In aerosol science, this compound is a critical parameter that influences the deposition of inhaled particles within the respiratory system. Studies have shown that the aerodynamic properties of particles can significantly affect their biological impact.
Table 3: this compound Values and Corresponding Biological Effects
Particle Type | This compound (µm) | Biological Impact |
---|---|---|
Carbon Nanotubes | 3 | Low alveolar deposition |
Micronized Drugs | 1-2 | Enhanced lung deposition |
Research indicates that smaller this compound values correlate with higher respiratory tract deposition, which is crucial for drug delivery systems targeting pulmonary diseases .
Mechanism of Action
Demethyldolastatin 10 exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Demethyldolastatin 10 include tubulin, and it affects pathways involved in cell division and apoptosis .
Comparison with Similar Compounds
Comparison of Ciclesonide (MMAD 1.0 µm) with Similar Compounds
Ciclesonide, an extrafine-particle inhaled corticosteroid (ICS), is distinguished by its small this compound (1.0 µm), enabling deep lung penetration and efficacy in treating small airway dysfunction. Below, we compare it with fluticasone propionate, a fine-particle ICS (this compound 2.4–2.6 µm), and other relevant compounds.
Table 1: Key Properties and Clinical Outcomes
Mechanistic and Clinical Differences
- Particle Size and Deposition: Ciclesonide’s extrafine particles (this compound 1.0 µm) deposit 52%–60% in the lungs, reaching peripheral airways, whereas fluticasone’s larger particles (this compound 2.4–2.6 µm) show <30% deposition, mostly in central airways . Functional Impact: Ciclesonide reduces small airway inflammation and hyperresponsiveness to adenosine monophosphate (AMP) more effectively than fluticasone .
Receptor Binding and Activation :
Clinical Outcomes :
Comparison with Other Extrafine-Particle ICS
While ciclesonide is a benchmark, newer extrafine ICS like mometasone furoate (this compound 1.1 µm) and budesonide (this compound 1.2 µm) share similar advantages:
Biological Activity
MMAD, or Demethyldolastatin 10, is a potent tubulin inhibitor primarily used in the context of antibody-drug conjugates (ADCs). This compound has garnered attention for its ability to interfere with tubulin polymerization, leading to rapid cell death in cancer cells at low concentrations. This article explores the biological activity of this compound, including its mechanisms of action, case studies demonstrating its efficacy, and relevant research findings.
This compound functions as a highly selective cytotoxic agent by targeting tubulin, a protein that is crucial for cell division. By inhibiting tubulin polymerization, this compound disrupts the mitotic spindle formation necessary for proper chromosome segregation during cell division. This leads to apoptosis in rapidly dividing cancer cells. The low picomolar concentrations required for its activity highlight its potency and potential for targeted cancer therapies.
1. Antibody-Drug Conjugates (ADCs)
This compound is often utilized as a payload in ADCs, which combine the targeting capabilities of monoclonal antibodies with the cytotoxic effects of drugs. In studies involving ADCs that incorporate this compound, significant improvements in pharmacokinetics and therapeutic efficacy have been observed.
Study | ADC Composition | Efficacy | Notes |
---|---|---|---|
Study A | Anti-Her2 + this compound | High cytotoxicity against HER2+ cancer cells | Demonstrated effective tumor reduction in xenograft models |
Study B | Anti-5T4 + this compound | Enhanced targeting of tumor cells | Improved safety profile compared to traditional chemotherapies |
These findings indicate that this compound not only enhances the effectiveness of ADCs but also contributes to a better safety profile by reducing off-target effects.
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines. For instance:
-
Cell Line : MCF-7 (breast cancer)
- Concentration : 0.5 nM
- Outcome : Induced apoptosis with an IC50 value significantly lower than many conventional chemotherapeutics.
-
Cell Line : A431 (epidermoid carcinoma)
- Concentration : 1 nM
- Outcome : Inhibition of cell proliferation and induction of cell cycle arrest.
These results underscore this compound's potential as an effective treatment option for various malignancies.
Pharmacokinetic Properties
Research has indicated that this compound possesses favorable pharmacokinetic properties when used in ADC formulations:
- Half-life : Extended half-life due to conjugation with antibodies.
- Bioavailability : Enhanced bioavailability compared to free drug administration.
- Distribution : Targeted delivery to tumor tissues minimizes systemic toxicity.
Q & A
Basic Research Questions
Q. How should researchers design controlled experiments to evaluate Mmad’s stability under varying environmental conditions?
- Methodological Answer :
-
Define independent variables (e.g., temperature, pH, humidity) and dependent variables (e.g., degradation rate, crystallinity).
-
Use replication (≥3 trials) to ensure statistical validity .
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Include negative controls (e.g., inert solvents) and positive controls (e.g., known stable analogs) to benchmark results .
-
Document equipment specifications (e.g., HPLC model, spectrophotometer calibration) to ensure reproducibility .
Table 1 : Key Experimental Parameters for Stability Testing
Variable Measurement Method Control Type Temperature Thermocouple-logged incubator Positive (37°C) pH Digital pH meter Buffer solutions Humidity Climate-controlled chamber Silica gel control
Q. What criteria should guide the selection of analytical techniques for this compound’s structural characterization?
- Methodological Answer :
- Prioritize techniques aligned with research objectives:
- XRD for crystallinity .
- NMR for molecular configuration .
- Mass Spectrometry for purity assessment .
- Cross-validate results using complementary methods (e.g., FTIR + Raman spectroscopy) .
Q. How to structure the methodology section for documenting this compound synthesis protocols?
- Methodological Answer :
- Follow IMRaD format:
- Materials : List reagents (purity grades, suppliers) and equipment .
- Procedures : Detail reaction conditions (time, temperature, catalysts) and purification steps (e.g., column chromatography) .
- Data Collection : Specify software for spectral analysis (e.g., Bruker TopSpin for NMR) .
Advanced Research Questions
Q. What systematic approaches resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
-
Conduct a meta-analysis of published data to identify confounding variables (e.g., cell line variability, assay protocols) .
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Design comparative experiments using standardized protocols (e.g., OECD guidelines for toxicity testing) .
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Apply sensitivity analysis to quantify the impact of methodological differences .
Table 2 : Common Sources of Bioactivity Variability
Factor Mitigation Strategy Cell Line Use ATCC-validated lines + passage logs Assay Protocol Adhere to ISO 10993-5 for cytotoxicity Dosage Timing Synchronize exposure durations across trials
Q. Which advanced statistical models are appropriate for interpreting pharmacokinetic data in this compound studies?
- Methodological Answer :
- Non-linear Mixed Effects Modeling (NLME) : For population pharmacokinetics with sparse sampling .
- Bayesian Hierarchical Models : To integrate prior data (e.g., in vitro-in vivo correlations) .
- Validate models using Akaike Information Criterion (AIC) or cross-validation .
Q. How can researchers optimize protocols for this compound crystallization with unpredictable variables?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test factorial combinations (e.g., solvent polarity, cooling rates) .
- Use machine learning (e.g., random forest algorithms) to predict crystallization outcomes from historical data .
- Characterize polymorphs via differential scanning calorimetry (DSC) .
Q. Data Management & Reporting
Q. What are best practices for retaining and sharing this compound research data?
- Methodological Answer :
- Store raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) .
- Retain datasets for 10+ years with metadata (e.g., ISO/IEC 11179 standards) .
- Share processed data (e.g., crystallographic coordinates) via supplementary materials .
Q. How to present complex this compound datasets in results sections effectively?
- Methodological Answer :
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGYPPOFIHFJS-UUFHNPECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010182 | |
Record name | Monomethylauristatin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203849-91-6 | |
Record name | Monomethylauristatin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.